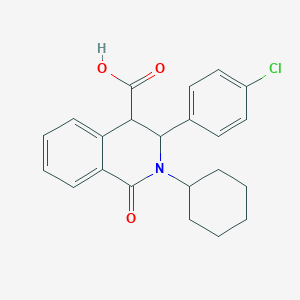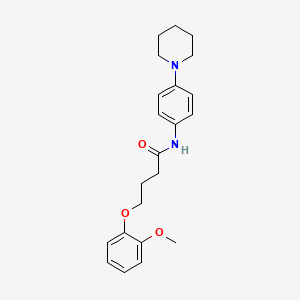
4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide is a chemical compound with the molecular formula C22H28N2O31. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide. However, it’s worth noting that the chemical structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues, sometimes called fentalogs2.Molecular Structure Analysis
The molecular structure of 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide is defined by its molecular formula, C22H28N2O31. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide.Physical And Chemical Properties Analysis
The molecular weight of 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide is 368.4771. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.科学的研究の応用
Antisecretory Activity and Ulcer Treatment
A study by Ueda et al. (1991) synthesized compounds related to 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide, exploring their gastric acid antisecretory activity. These compounds were tested for their effectiveness against histamine-induced gastric acid secretion in rats, with significant antisecretory activity observed. This suggests potential applications in developing treatments for ulcers and related gastrointestinal disorders (Ueda et al., 1991).
Renewable Thermosetting Resins
Harvey et al. (2014) explored the synthesis of a renewable bisphenol derived from eugenol, a component structurally similar to 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide, for use in producing high-performance thermosetting resins. These resins exhibited excellent thermal stability and low water uptake, indicating their suitability for maritime and other demanding environments (Harvey et al., 2014).
Photo- and Thermal-Stabilizers
Mosnáček et al. (2003) investigated new combined phenol/hindered amine stabilizers based on toluene-2,4-diisocyanate, incorporating phenolic structures akin to 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide. These stabilizers showed high efficiency in protecting polypropylene against photo-oxidation and thermal degradation, pointing to applications in materials science for enhancing polymer longevity (Mosnáček et al., 2003).
Anticancer and Antimicrobial Activities
A study by Sirajuddin et al. (2015) synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, structurally related to the compound of interest, and evaluated its in vitro antimicrobial, anticancer, and antileishmanial activities. The compound demonstrated significant activity against lung carcinoma and various microbes, highlighting its potential in medical and pharmaceutical research (Sirajuddin et al., 2015).
Serotonin Antagonist Applications
Raghupathi et al. (1991) worked on analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, closely related to the target compound, exploring its role as a serotonin antagonist. This research could lead to new treatments for psychiatric disorders by modulating serotonin pathways (Raghupathi et al., 1991).
Safety And Hazards
4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide is not intended for human or veterinary use1. It’s important to handle it with care and use it for research purposes only.
将来の方向性
I’m sorry, but I couldn’t find specific information on the future directions of research or applications of 4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide.
特性
IUPAC Name |
4-(2-methoxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-8-3-4-9-21(20)27-17-7-10-22(25)23-18-11-13-19(14-12-18)24-15-5-2-6-16-24/h3-4,8-9,11-14H,2,5-7,10,15-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHUDDOQMXIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenoxy)-N-(4-piperidylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

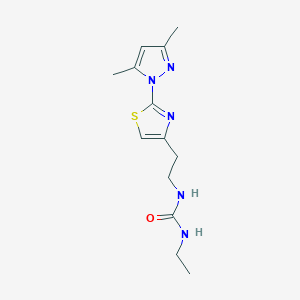
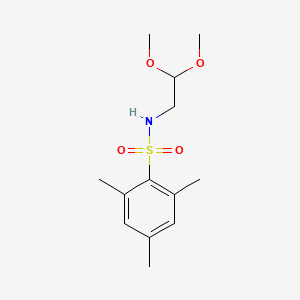
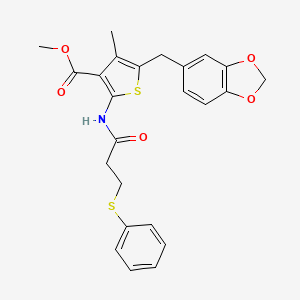
![N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2721513.png)
![2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2721517.png)
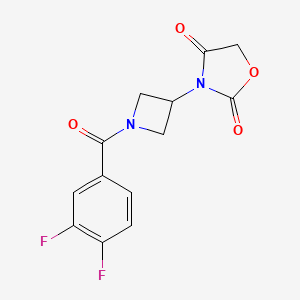
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2721522.png)
![7-hexyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B2721524.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2721526.png)
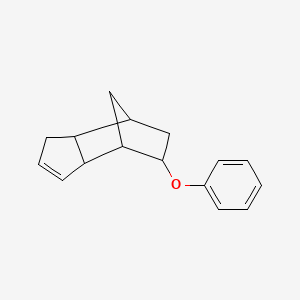
![N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2721529.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)
![2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid](/img/structure/B2721531.png)
